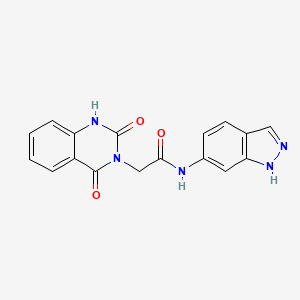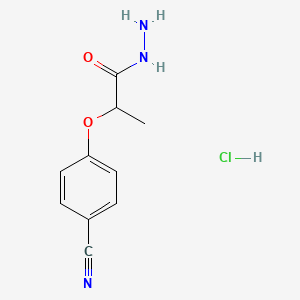![molecular formula C16H27N3O B2367607 N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide CAS No. 1223325-70-9](/img/structure/B2367607.png)
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of adenosine agonists, which are compounds that activate adenosine receptors in the body. Adenosine receptors are involved in a variety of physiological processes, including regulation of blood flow, inflammation, and neuronal activity.
Mécanisme D'action
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide activates adenosine receptors in the body, which are involved in a variety of physiological processes. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. Activation of adenosine receptors leads to a variety of downstream effects, including regulation of cyclic AMP and intracellular calcium levels, as well as modulation of ion channels and neurotransmitter release.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been shown to have a variety of biochemical and physiological effects, including regulation of blood flow, reduction of inflammation, and modulation of neuronal activity. In cardiovascular disease, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been shown to improve blood flow by relaxing blood vessels and reducing resistance to blood flow. In neurodegenerative disorders, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, as well as improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has several advantages as a research tool, including its high potency and selectivity for adenosine receptors. However, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide also has several limitations, including its relatively short half-life and potential for off-target effects. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide may not be suitable for all experimental models, as its effects may vary depending on the specific biological system being studied.
Orientations Futures
There are several potential future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide, including further investigation of its therapeutic potential in cardiovascular disease and neurodegenerative disorders. Additionally, future research could focus on developing more potent and selective adenosine agonists, as well as exploring the potential for combination therapies with other drugs. Finally, further studies are needed to better understand the mechanisms of action of N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide and its downstream effects on cellular signaling pathways.
Méthodes De Synthèse
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide can be synthesized using a variety of methods, including the reaction between 2-cycloheptyl-N-methylaminoacetamide and cyclopropylcyanide. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere.
Applications De Recherche Scientifique
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been extensively studied for its potential therapeutic applications, particularly in the areas of cardiovascular disease and neurodegenerative disorders. In cardiovascular disease, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been shown to improve blood flow and reduce inflammation, which could potentially be beneficial in the treatment of conditions such as angina and hypertension. In neurodegenerative disorders, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been shown to have neuroprotective effects and improve cognitive function, which could potentially be beneficial in the treatment of conditions such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-16(12-17,13-9-10-13)18-15(20)11-19(2)14-7-5-3-4-6-8-14/h13-14H,3-11H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYZOOKLTAPANL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN(C)C2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

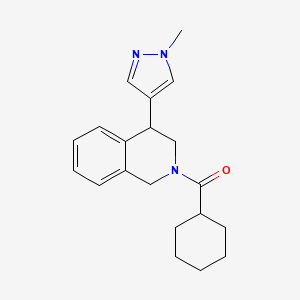
![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)
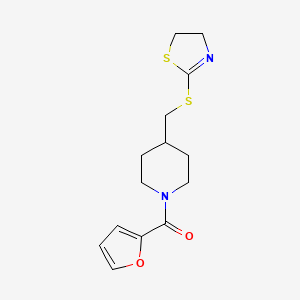
![1-(6-methylbenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2367531.png)
![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2367532.png)
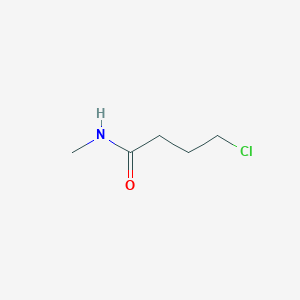

![Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate](/img/structure/B2367540.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2367542.png)
![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2367543.png)
![4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2367544.png)
